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molecular formula C12H16ClNO3 B8481912 Ethyl 4-chloro-3-methoxyphenethylcarbamate

Ethyl 4-chloro-3-methoxyphenethylcarbamate

Cat. No. B8481912
M. Wt: 257.71 g/mol
InChI Key: NQKQPHHQWZGZSN-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Ethyl 4-chloro-3-methoxyphenethylcarbamate (I-86c: 500 mg, 1.7063 mmol) in POCl3 (10 mL) was reacted with P2O5 (484 mg, 3.41 mmol). The resulting mixture was stirred at 110° C. for 1 hour to afford the crude product. Purification by column chromatography on silica gel (2% methanol in CHCl3) afforded 200 mg of the product (55.5% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
484 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
55.5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][CH2:7][NH:8][C:9](=O)[O:10]CC)=[CH:4][C:3]=1[O:16][CH3:17].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>O=P(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:15]=[C:14]2[C:5]([CH2:6][CH2:7][NH:8][C:9]2=[O:10])=[CH:4][C:3]=1[O:16][CH3:17]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C=C(CCNC(OCC)=O)C=C1)OC
Name
Quantity
484 mg
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
10 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 110° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (2% methanol in CHCl3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C2CCNC(C2=C1)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 55.5%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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